molecular formula C21H13N5O4 B3483212 N-(2-naphthalen-1-ylbenzotriazol-5-yl)-5-nitrofuran-2-carboxamide

N-(2-naphthalen-1-ylbenzotriazol-5-yl)-5-nitrofuran-2-carboxamide

Cat. No.: B3483212
M. Wt: 399.4 g/mol
InChI Key: IWRINKBNPMUROZ-UHFFFAOYSA-N
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Description

N-(2-naphthalen-1-ylbenzotriazol-5-yl)-5-nitrofuran-2-carboxamide is a complex organic compound that features a combination of naphthalene, benzotriazole, and nitrofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-naphthalen-1-ylbenzotriazol-5-yl)-5-nitrofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzotriazole derivative, followed by the introduction of the naphthalene and nitrofuran groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-naphthalen-1-ylbenzotriazol-5-yl)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrofuran moiety may yield carboxylic acids or aldehydes, while reduction of the nitro group results in the formation of amines.

Scientific Research Applications

N-(2-naphthalen-1-ylbenzotriazol-5-yl)-5-nitrofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as UV-absorbing agents or fluorescent dyes.

Mechanism of Action

The mechanism of action of N-(2-naphthalen-1-ylbenzotriazol-5-yl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-{[2-(naphthalen-1-yl)-2H-benzotriazol-5-yl]carbamothioyl}pentanamide
  • (2E)-N-[2-(naphthalen-1-yl)-2H-1,2,3-benzotriazol-5-yl]-3-(3-nitrophenyl)prop-2-enamide

Uniqueness

N-(2-naphthalen-1-ylbenzotriazol-5-yl)-5-nitrofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-naphthalen-1-ylbenzotriazol-5-yl)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N5O4/c27-21(19-10-11-20(30-19)26(28)29)22-14-8-9-16-17(12-14)24-25(23-16)18-7-3-5-13-4-1-2-6-15(13)18/h1-12H,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRINKBNPMUROZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3N=C4C=CC(=CC4=N3)NC(=O)C5=CC=C(O5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-naphthalen-1-ylbenzotriazol-5-yl)-5-nitrofuran-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-naphthalen-1-ylbenzotriazol-5-yl)-5-nitrofuran-2-carboxamide
Reactant of Route 3
N-(2-naphthalen-1-ylbenzotriazol-5-yl)-5-nitrofuran-2-carboxamide
Reactant of Route 4
N-(2-naphthalen-1-ylbenzotriazol-5-yl)-5-nitrofuran-2-carboxamide
Reactant of Route 5
N-(2-naphthalen-1-ylbenzotriazol-5-yl)-5-nitrofuran-2-carboxamide
Reactant of Route 6
N-(2-naphthalen-1-ylbenzotriazol-5-yl)-5-nitrofuran-2-carboxamide

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